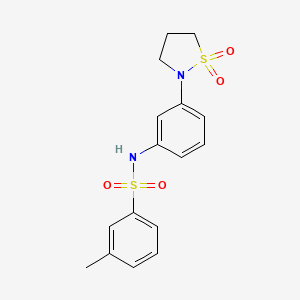

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-13-5-2-8-16(11-13)24(21,22)17-14-6-3-7-15(12-14)18-9-4-10-23(18,19)20/h2-3,5-8,11-12,17H,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZFPHBWYSESNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound can be described by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O4S

- Molecular Weight : 298.33 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, particularly those involved in inflammation and cancer progression.

- Cytokine Modulation : It exhibits properties that modulate cytokine production, which is essential for immune response regulation. This effect can be beneficial in treating inflammatory diseases and cancers .

Antitumor Activity

Research has indicated that compounds similar to this compound may possess antitumor properties. For example:

- Case Study : A study evaluated a related sulfonamide compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed significant cytotoxicity with IC50 values ranging from 8.7 μM to 15.9 μM against different cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory effects:

- In vitro Studies : Various assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing chronic inflammatory conditions .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds:

- Acute Toxicity Studies : Initial toxicity studies indicated that the compound is relatively safe at lower concentrations but requires further evaluation at higher doses to determine its safety margin in vivo .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs.

Key Observations

Substituent Effects on Melting Points: Halogenated or nitro-substituted sulfonamides (e.g., compounds 9, 13 in ) exhibit higher melting points (268–271°C and 232–235°C, respectively) compared to methyl-substituted analogs (184–186°C for compound 12) . This trend suggests that polar groups (e.g., -NO₂, -Cl) enhance intermolecular forces, whereas alkyl groups (e.g., -CH₃) reduce crystalline stability. The target compound’s melting point is unreported, but its 1,1-dioxidoisothiazolidine group (a sulfone-containing ring) may elevate it relative to methyl-substituted benzothiazole analogs.

Electronic and Steric Modifications: The 1,1-dioxidoisothiazolidine group introduces a rigid, planar sulfone structure, contrasting with the benzothiazole or benzimidazole rings in other compounds . This difference could influence binding modes in biological targets, as sulfones are stronger hydrogen-bond acceptors than thiazole rings.

Molecular Weight and Solubility :

- The target compound’s molecular weight (~420–440) is comparable to other sulfonamide derivatives but lower than CAS 2034356-00-6 (436.5), which includes a propanamide chain . Bulkier substituents (e.g., propanamide) may reduce solubility despite increasing molecular weight.

Synthetic Yields and Purification :

- Yields for benzothiazole-based sulfonamides range from 39% (bromo-substituted) to 62% (methyl-substituted) , suggesting that electron-donating groups (e.g., -CH₃) improve reaction efficiency. The target compound’s synthetic pathway (unreported) may follow similar trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.